Clefma
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Overview
Description
Clefma, also known as 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin. It has garnered significant attention due to its potent anti-inflammatory and anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clefma is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with piperidone derivatives. The key steps include:
Condensation Reaction: 2-chlorobenzaldehyde reacts with piperidone in the presence of a base to form the intermediate compound.
Oxidation: The intermediate undergoes oxidation to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Clefma undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Clefma has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
Comparison with Similar Compounds
Clefma is compared with other curcumin analogs, such as EF24 and 3,5-bis(benzylidene)-4-piperidones. These compounds share similar structural features but differ in their biological activities and mechanisms of action .
EF24: Another curcumin analog with potent anticancer properties. It induces apoptosis through different signaling pathways compared to this compound.
3,5-bis(benzylidene)-4-piperidones: These compounds have been studied for their anti-proliferative and anti-inflammatory properties.
Conclusion
This compound is a promising synthetic curcumin analog with significant potential in cancer therapy. Its ability to induce apoptosis through multiple pathways and its wide range of scientific research applications make it a valuable compound for further investigation.
Properties
CAS No. |
1246964-32-8 |
---|---|
Molecular Formula |
C23H17Cl2NO4 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+ |
InChI Key |
ABOUDPJRQGWQNW-GGDLZHBGSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C1=C/C3=CC=CC=C3Cl)C(=O)/C=C\C(=O)O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O |
Origin of Product |
United States |
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